molecular formula C21H24IN7O2 B051826 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine CAS No. 116370-33-3

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine

Cat. No. B051826
M. Wt: 531.4 g/mol
InChI Key: SNXXCTYQLMITSG-ONBQKKEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine (IPPC) is a potent and selective antagonist of the adenosine A1 receptor. The compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine acts as a competitive antagonist of the adenosine A1 receptor, inhibiting the binding of adenosine to the receptor. This leads to a decrease in the downstream signaling pathways mediated by the receptor, resulting in various physiological effects.

Biochemical And Physiological Effects

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have various effects on the cardiovascular, nervous, and immune systems. The compound has been shown to decrease heart rate and blood pressure, as well as reduce inflammation and pain. Additionally, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine in scientific research is its high selectivity for the adenosine A1 receptor, allowing for more specific targeting of the receptor. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or signaling pathways.

Future Directions

There are many potential future directions for research involving 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine and its potential interactions with other receptors and signaling pathways.

Synthesis Methods

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-iodo-4-azidophenethylamine with 1-propylxanthine to form an intermediate product. This intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine.

Scientific Research Applications

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been used in various scientific studies to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. The compound has been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

properties

CAS RN

116370-33-3

Product Name

3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine

Molecular Formula

C21H24IN7O2

Molecular Weight

531.4 g/mol

IUPAC Name

3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2

InChI Key

SNXXCTYQLMITSG-ONBQKKEBSA-N

Isomeric SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I]

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I

Other CAS RN

116370-33-3

synonyms

3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine
I-azido-BW A 844U
I-azido-BW-A844U
I-azido-BWA844U

Origin of Product

United States

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